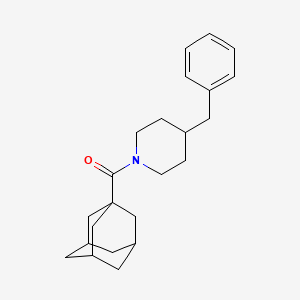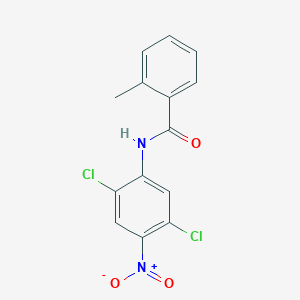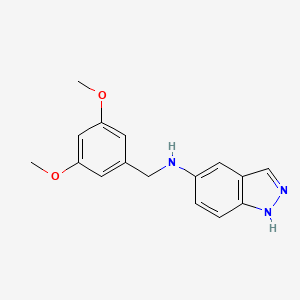![molecular formula C20H23N5O B5013737 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5013737.png)
1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine, also known as MPB, is a novel compound that has been synthesized and studied extensively in recent years. This compound belongs to a class of molecules called selective serotonin receptor antagonists, which have been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders.
作用机制
The mechanism of action of 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine involves its selective antagonistic activity against the serotonin 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception, and is a target for many psychiatric drugs. This compound binds to the receptor and blocks its activity, leading to a reduction in the downstream signaling pathways that are involved in these processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of the serotonergic system, leading to a reduction in the release of serotonin and other neurotransmitters. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain. Additionally, this compound has been shown to improve cognitive function and reduce symptoms of depression and anxiety in preclinical models.
实验室实验的优点和局限性
The advantages of using 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine in lab experiments include its selective antagonistic activity against the serotonin 5-HT2A receptor, its potent and long-lasting effects, and its high purity and yield. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
未来方向
There are many future directions for research on 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine. One area of focus is the development of new and more efficient synthesis methods for the compound. Another area of focus is the exploration of its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different signaling pathways in the brain. Finally, more research is needed to determine the long-term safety and efficacy of this compound in humans, and to develop new formulations and delivery methods for the compound.
合成方法
The synthesis of 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine involves a multistep process that starts with the reaction of 4-(1H-pyrazol-1-yl)benzylamine with 2-chloro-3-picoline to form the intermediate 1-(2-chloro-3-pyridinyl)-4-(1H-pyrazol-1-yl)benzene. This intermediate is then reacted with morpholine and sodium hydride to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have potent and selective antagonistic activity against the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has been tested in preclinical models of depression, anxiety, and schizophrenia, and has shown promising results in reducing symptoms and improving cognitive function.
属性
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-(4-pyrazol-1-ylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-3-18(20(22-8-1)24-11-13-26-14-12-24)16-21-15-17-4-6-19(7-5-17)25-10-2-9-23-25/h1-10,21H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAIRKLQBIYCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNCC3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5013658.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5013661.png)

![N~1~,N~1~-diethyl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5013674.png)
![3-(4-methoxyphenyl)-11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5013686.png)
![4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5013687.png)
![5-(3-chloro-4-methylphenyl)-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5013689.png)

![1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B5013700.png)
![4-[(4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine](/img/structure/B5013712.png)
![N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine](/img/structure/B5013719.png)

![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B5013744.png)
